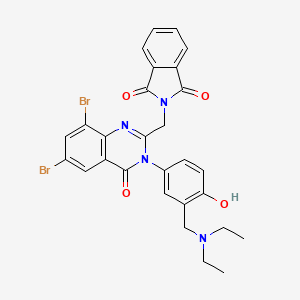
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as L-tartaric acid, and 2,5-dimethylpiperazine. L-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. 2,5-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves the reaction of L-tartaric acid with 2,5-dimethylpiperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine has various scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
L-tartaric acid: A naturally occurring organic acid with similar chemical properties.
2,5-dimethylpiperazine: A derivative of piperazine with similar structural features.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is unique due to its combination of two distinct chemical entities, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial fields.
Propiedades
Número CAS |
133-34-6 |
|---|---|
Fórmula molecular |
C6H14N2.C4H6O6 C10H20N2O6 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-5-3-8-6(2)4-7-5;5-1(3(7)8)2(6)4(9)10/h5-8H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
ZAPZHGJRFPDJEQ-LREBCSMRSA-N |
SMILES isomérico |
CC1CNC(CN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1CNC(CN1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


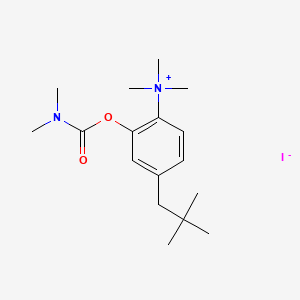
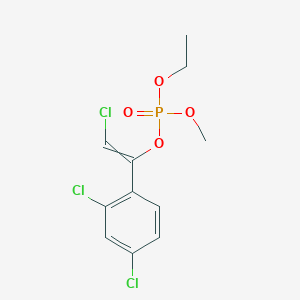

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
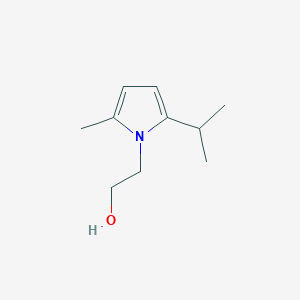
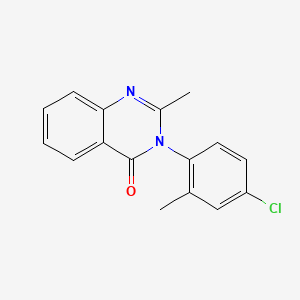
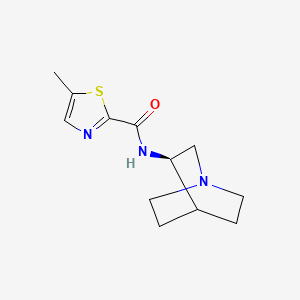
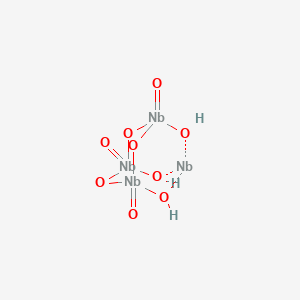
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)

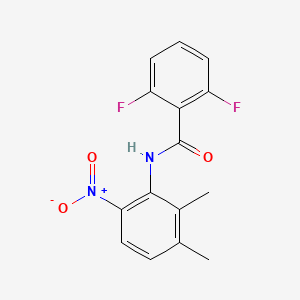
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
